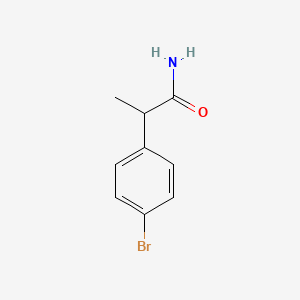

2-(4-Bromophenyl)propanamide

Description

Context and Significance in Contemporary Organic Chemistry

2-(4-Bromophenyl)propanamide belongs to the class of propanamides, which are derivatives of propanamide, a simple amide formed from propanoic acid. ontosight.ai The presence of a bromophenyl group attached to the propanamide backbone makes it a subject of interest in contemporary organic chemistry. Halogenated organic compounds, particularly those containing bromine, often serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The bromine atom can be readily substituted through various cross-coupling reactions, allowing for the introduction of diverse functional groups.

While dedicated research specifically on this compound is limited in publicly available literature, the study of its close derivatives provides significant insights into its potential applications and chemical behavior. The broader class of N-aryl amides, to which this compound belongs, is of fundamental importance, and understanding the influence of substituents on their structure and reactivity is a continuous effort in the field.

Scope of Academic Inquiry and Research Focus

Academic inquiry into compounds structurally similar to this compound primarily revolves around their synthesis, structural elucidation, and potential applications. The research focus is often on:

Synthetic Methodologies: Developing efficient and novel routes for the synthesis of bromophenyl-containing amides. This includes exploring different catalysts, reaction conditions, and starting materials.

Structural Analysis: Characterizing the three-dimensional arrangement of atoms in the solid state through techniques like single-crystal X-ray diffraction. This helps in understanding intermolecular interactions and their influence on the physical properties of the compound.

Spectroscopic Characterization: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds.

Medicinal Chemistry: Investigating the biological activities of these compounds, as the presence of a bromo-aryl moiety is a common feature in many bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRSIOSZQWOKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bromophenyl Substituted Propanamides and Analogues

Synthesis of the Propanamide Core

The formation of the propanamide core is a fundamental step in the synthesis of the target compound. This can be achieved through various methods, including amidation and condensation reactions, with catalytic approaches offering enhanced efficiency and sustainability.

Amidation Reactions for C-Substituted Propanamides

Amidation reactions are a primary method for forming the amide bond in C-substituted propanamides. This typically involves the reaction of a carboxylic acid or its derivative with an amine. The direct amidation of carboxylic acids is a straightforward approach, though it can be challenging due to the formation of ammonium (B1175870) salts. rsc.org To overcome this, activating agents or catalytic methods are often employed. rsc.orgorgsyn.org For instance, 2-phenylpropionic acid can be converted to its corresponding amide through various synthetic protocols. ontosight.aicymitquimica.com The chemical properties of 2-phenylpropionic acid, including its ability to form amides, are well-documented. ontosight.aicymitquimica.com

Condensation Reactions for N-Substituted Propanamides

Condensation reactions provide another versatile route to N-substituted propanamides. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org For example, propanamide itself can be prepared through the condensation of urea (B33335) and propanoic acid. wikipedia.org In the context of more complex structures, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the synthetic pathway can be adapted based on the nucleophilicity of the amine, sometimes requiring microwave irradiation to facilitate the reaction. rsc.org Radical condensation between benzylic alcohols and acetamides has also been reported as a method to form 3-arylpropanamides, with water as the only stoichiometric byproduct. nih.gov

Table 1: Examples of Condensation Reactions for Propanamide Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Urea | Propanoic Acid | Propanamide | Condensation | wikipedia.org |

| Benzylic Alcohols | Acetamides | 3-Arylpropanamides | Radical Condensation | nih.gov |

| N-guanidinosuccinimide | Morpholine | 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Condensation (Microwave-assisted) | rsc.org |

Catalytic Approaches and Yield Optimization Strategies

Catalytic methods for amide bond formation are of significant interest as they often offer milder reaction conditions, higher yields, and improved atom economy compared to stoichiometric methods. orgsyn.orgdiva-portal.orgmdpi.com Various catalysts have been developed for the direct amidation of carboxylic acids, including those based on boric acid, titanium tetrafluoride, and organo-cyanamides. rsc.orgorgsyn.orgrsc.org For example, boric acid has been shown to be an inexpensive and environmentally friendly catalyst for the amidation of carboxylic acids and amines. orgsyn.org Titanium tetrafluoride can catalyze the direct amidation of both aromatic and aliphatic carboxylic acids, with high yields. rsc.org

Optimization of reaction conditions is crucial for maximizing the yield of the desired propanamide. Factors such as the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants can significantly impact the outcome of the reaction. mdpi.comacs.org For instance, in boric acid-catalyzed amidations, the use of a co-catalyst like polyethylene (B3416737) glycol (PEG) can enhance the reaction rate. orgsyn.org Microwave assistance has also been employed to shorten reaction times and improve efficiency in certain amidation reactions. mdpi.comresearchgate.net

Table 2: Catalytic Systems for Amidation Reactions

| Catalyst System | Reactants | Yield (%) | Reference |

| Boric Acid | Carboxylic Acids, Amines | 45-55% (for sterically hindered amides) | orgsyn.org |

| Titanium Tetrafluoride (5-10 mol%) | Carboxylic Acids, Amines | 60-99% | rsc.org |

| DMAP | Aryl and Alkyl Carboxylic Acids, Organo-cyanamides | Not specified | rsc.org |

| Ceric Ammonium Nitrate (CAN) | Carboxylic Acids, Amines (solvent-free, microwave) | High | mdpi.com |

| ortho-Iodoarylboronic Acids | Aliphatic Carboxylic Acids, Amines | Not specified | acs.org |

Bromination Strategies and Precursor Synthesis

The introduction of a bromine atom at the para-position of the phenyl ring is a key step in the synthesis of 2-(4-bromophenyl)propanamide. This is typically achieved through electrophilic aromatic substitution on a suitable precursor, such as a phenyl-substituted propanoic acid.

Selective Bromination of Phenyl-Substituted Propanoic Acids

The selective bromination of aromatic compounds is a well-established transformation in organic synthesis. organic-chemistry.orgthieme-connect.comorganic-chemistry.org For the synthesis of this compound, the precursor 2-phenylpropanoic acid or a similar derivative can be subjected to bromination. The directing effect of the alkyl group on the phenyl ring generally favors ortho- and para-substitution. To achieve high para-selectivity, specific reagents and reaction conditions are necessary. A novel method for the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been described, yielding 2-(4-bromophenyl)-2-methylpropanoic acid with high purity. quickcompany.in This method avoids the use of halogenated hydrocarbon solvents. quickcompany.in The reaction of (S)-2-chloro-3-phenylpropanoic acid derivatives with N-bromosuccinimide (NBS) has also been studied, leading to the formation of 3-bromo-2-chloro derivatives. researchgate.net

Optimization of Bromination Reaction Conditions and Solvent Systems

The efficiency and regioselectivity of aromatic bromination are highly dependent on the reaction conditions. researchgate.net Factors such as the choice of brominating agent, solvent, temperature, and pH can significantly influence the product distribution. chemrxiv.org For instance, the bromination of activated aromatic compounds using ammonium bromide and Oxone® in methanol (B129727) or water at ambient temperature has been shown to be a mild and efficient method for para-selective bromination. organic-chemistry.orgthieme-connect.com The use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of mandelic acid in aqueous conditions at room temperature has also been reported for the regioselective bromination of arenes. nsf.govacs.org The solvent system can also play a crucial role; for example, hexafluoroisopropanol has been used as a solvent for mild and regioselective halogenation of arenes with N-halosuccinimides. organic-chemistry.org The pH of the reaction medium can also be a critical parameter, as demonstrated in the bromination of phenols, where optimal reactivity was observed in acidic media. chemrxiv.org

Table 3: Conditions for Selective Aromatic Bromination

| Substrate | Brominating Agent/System | Solvent | Key Condition | Outcome | Reference |

| Activated Aromatic Compounds | Ammonium Bromide / Oxone® | Methanol or Water | Ambient Temperature | Good yields, para-selective | organic-chemistry.orgthieme-connect.com |

| 2-Methyl-2-phenylpropanoic Acid | Not specified | Aqueous Medium (acidic, neutral, or alkaline) | Not specified | High purity 2-(4-bromophenyl)-2-methylpropanoic acid | quickcompany.in |

| Arenes | N-Bromosuccinimide (NBS) / Mandelic Acid (catalytic) | Aqueous | Room Temperature | Regioselective bromination | nsf.govacs.org |

| Phenols | KBr-KBrO3 or NBS-KBr | Acetic acid/water or Acetonitrile | pH 3-4 | Optimal reactivity in acidic media | chemrxiv.org |

| Arenes and Heterocycles | N-Halosuccinimides | Hexafluoroisopropanol | Mild conditions | Regioselective halogenation | organic-chemistry.org |

Preparation of Key Intermediates (e.g., Acyl Chlorides)

A crucial step in the synthesis of many this compound derivatives is the preparation of the corresponding acyl chloride, 2-(4-bromophenyl)propanoyl chloride. This intermediate is typically synthesized from 2-(4-bromophenyl)propanoic acid. One common method involves the reaction of 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium to selectively produce 2-(4-bromophenyl)-2-methylpropanoic acid, which can then be converted to the acyl chloride. patsnap.comgoogle.comgoogle.com This selective bromination is a key step, and the reaction conditions can be controlled to be acidic, alkaline, or neutral. google.comgoogle.com The resulting 2-(4-bromophenyl)-2-methylpropanoic acid can be obtained in high purity (e.g., 98.5% GC purity) and yield (e.g., 81%). patsnap.com

Another approach to a related intermediate, methyl 2-(4-bromophenyl)-2-methylpropanoate, involves the esterification of 4-bromophenylacetic acid followed by methylation. google.comgoogle.com However, this method has been noted for its use of expensive reagents and potentially hazardous materials, making it less suitable for industrial applications. patsnap.com The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often achieved using reagents like thionyl chloride or oxalyl chloride. The resulting 2-(4-bromophenyl)propanoyl chloride is a reactive intermediate ready for coupling with various amines to form the desired propanamide derivatives. aldlab.com

Synthesis of Related Bromophenyl-Propanamide Scaffolds and Heterocyclic Conjugates

The bromophenyl-propanamide scaffold serves as a versatile platform for the synthesis of more complex molecules, particularly those incorporating heterocyclic rings. These modifications are often pursued to explore new chemical space and potential biological activities.

The synthesis of bromophenyl-propanamide derivatives featuring heterocyclic moieties like thiazole (B1198619) and triazole is an active area of research. For instance, 4-(4-bromophenyl)thiazol-2-amine derivatives have been synthesized by reacting p-bromoacetophenone with thiourea (B124793) in the presence of iodine. nih.gov This intermediate can then be further reacted with aromatic aldehydes to produce a variety of substituted thiazole compounds. nih.gov

The Pfitzinger reaction offers a pathway to quinoline-based derivatives. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid can be prepared by reacting isatin (B1672199) with 4-bromoacetophenone under basic conditions. nih.gov This quinoline (B57606) derivative can be further elaborated into hydrazides and subsequently cyclized with various reagents to introduce pyrazole (B372694) and other heterocyclic systems. nih.gov The synthesis of pyrazole derivatives is also achieved through the cyclocondensation of hydrazides with β-dicarbonyl compounds like acetylacetone. nih.gov

Furthermore, the synthesis of novel bioactive triazolpyrimidine derivatives has been reported, highlighting the broad scope of heterocyclic systems that can be conjugated with the bromophenyl-propanamide core. acs.org

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecules from three or more starting materials in a single step. organic-chemistry.orgnih.gov These reactions are highly valued for their ability to rapidly generate libraries of compounds. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are broadly applicable to the synthesis of related structures. For example, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that produce peptidomimetic compounds and could potentially be adapted for the synthesis of propanamide derivatives. organic-chemistry.org

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are also employed. A palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed, showcasing a sophisticated method for creating complex molecular architectures. researchgate.net

The diversification of the bromophenyl-propanamide scaffold is achieved through various synthetic transformations. One strategy involves the synthesis of quinoline-based derivatives. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid can be prepared and subsequently converted to its ester and hydrazide. nih.gov The hydrazide serves as a key intermediate for creating a range of derivatives, including those with pyrazole and other heterocyclic rings. nih.gov

Another approach to diversification is through the synthesis of related compounds where the propanamide linkage is altered or substituted. For instance, 3-(benzenesulfonyl)-N-(4-bromophenyl)propanamide has been synthesized, introducing a sulfonyl group into the structure. nih.gov Additionally, the synthesis of anti-virulence compounds like 3-(2-amino-1H-imidazol-5-yl)-N-[2-(4-bromophenyl)ethyl]propanamide demonstrates the incorporation of imidazole (B134444) moieties and variations in the linker between the phenyl ring and the amide group. mgc.ac.cn

Derivatization and Functionalization Techniques

The derivatization and functionalization of the this compound core are essential for fine-tuning its chemical properties. The bromine atom on the phenyl ring is a key functional handle for various transformations. Nucleophilic substitution reactions can be performed on the bromine atom, although this is generally less facile on an aryl bromide compared to an alkyl bromide.

A more common approach is to utilize the amide functionality. The N-H bond of the propanamide can be substituted to introduce a wide range of groups. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been synthesized, showcasing the derivatization of the amide nitrogen. researchgate.net

Functionalization can also occur at other positions of the molecule. For instance, the synthesis of 7-propanamide benzoxaboroles involves the condensation of a carboxylic acid intermediate with various amines, leading to a diverse set of propanamide derivatives. acs.org

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Amidation and Related Bond Formation

The formation of the amide bond in 2-(4-Bromophenyl)propanamide and its analogues is typically achieved through nucleophilic acyl substitution. A common and effective strategy involves the activation of the corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid.

The process generally begins with the conversion of the carboxylic acid into a more reactive acyl halide, most commonly an acyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then susceptible to attack by an amine. For instance, the synthesis of N-substituted derivatives involves the reaction of 2-(4-bromophenyl)propanoyl chloride with a primary or secondary amine.

A related method is employed in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, where furan-2-carbonyl chloride reacts with 4-bromoaniline (B143363) in the presence of a base like triethylamine. mdpi.com The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The general mechanism for these amidation reactions proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.

Leaving Group Expulsion: The carbonyl double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.

Deprotonation: The protonated amine is deprotonated, often by another molecule of the amine or an added base, to yield the final stable amide product.

Alternative methods for amidation utilize coupling reagents that activate the carboxylic acid in situ, avoiding the need to isolate the often-unstable acyl chloride.

Nucleophilic and Electrophilic Reactivity of the Amide Moiety

The amide group is a resonance-stabilized functional group, which moderates its reactivity compared to ketones or acyl chlorides. However, it exhibits both nucleophilic and electrophilic characteristics.

Electrophilic Reactivity: The carbonyl carbon of the amide in this compound is electrophilic and can be attacked by strong nucleophiles.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-(4-bromophenyl)propanoic acid and ammonia (B1221849) (or an amine for N-substituted amides). This reaction typically requires harsh conditions due to the stability of the amide bond.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group, transforming this compound into the corresponding amine, 2-(4-bromophenyl)propan-1-amine.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom imparts weak nucleophilicity. While resonance delocalization reduces this nucleophilicity, the nitrogen can still react with potent electrophiles. The carbonyl oxygen also possesses lone pairs and can act as a nucleophile, particularly in reactions with hard electrophiles like protons or Lewis acids.

Transformations Involving the Bromophenyl Group

The aryl bromide functionality of the bromophenyl group is a key site for synthetic modification, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making the bromo-substituent a versatile synthetic handle.

A prime example is the Suzuki-Miyaura cross-coupling reaction. Research has shown that N-(4-bromophenyl)furan-2-carboxamide, a structurally similar compound, can be successfully coupled with a variety of arylboronic acids using a palladium catalyst. mdpi.com This methodology is directly applicable to this compound. The reaction involves a catalytic cycle of oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to form the new biaryl product and regenerate the catalyst.

Table 1: Suzuki-Miyaura Cross-Coupling of N-(4-bromophenyl)furan-2-carboxamide with Various Boronic Acids This table illustrates the versatility of the bromophenyl group in cross-coupling reactions, a transformation readily applicable to this compound.

| Boronic Acid Substituent | Product Yield (%) |

| 4-methoxycarbonyl | 38% |

| 3-acetyl | 68% |

| 4-acetyl | 72% |

| 4-formyl | 65% |

| 4-methyl | 82% |

| 3-chloro | 78% |

Data sourced from a study on N-(4-bromophenyl)furan-2-carboxamide, demonstrating the principle of this transformation. mdpi.com

Investigations into C–C and C–N Bond Cleavage Processes

Beyond reactions at the amide and bromophenyl sites, more complex transformations involving the cleavage of the molecule's carbon framework have been investigated. A notable study details a transition-metal-free nitrogenation of tertiary β-aryl amides that proceeds via both C–C and C–N bond cleavage to synthesize nitriles. chinesechemsoc.orgchinesechemsoc.org

In this process, a model substrate, 3-(4-bromophenyl)-N,N-diethylpropanamide, was converted into 2-(4-bromophenyl)acetonitrile. chinesechemsoc.org This transformation represents a formal removal of a -C(O)NR₂ unit and its replacement with a nitrogen atom on the adjacent carbon. The reaction is promoted by an activation reagent (Tf₂O), a base, and uses sodium nitrite (B80452) (NaNO₂) as the nitrogen source. chinesechemsoc.orgchinesechemsoc.org

The optimal conditions were identified after extensive screening. chinesechemsoc.org This novel transformation highlights a sophisticated pathway for amide modification, moving beyond typical functional group interconversions.

Table 2: Optimized Conditions for the Nitrogenation of 3-(4-bromophenyl)-N,N-diethylpropanamide

| Component | Reagent/Solvent | Role |

| Base | 2-OMe-Py (4 equiv) | Base |

| Activation Reagent | Tf₂O (3 equiv) | Activation Reagent |

| Nitrogen Source | NaNO₂ (2.5 equiv) | Nitrogen Source |

| Solvent | EtOAc | Solvent |

This reaction demonstrates a novel amide transformation involving both C–C and C–N bond cleavage. chinesechemsoc.orgchinesechemsoc.org

Labeling experiments confirmed that the nitrogen atom in the final nitrile product originates from NaNO₂, distinguishing it from a classical Hofmann rearrangement. chinesechemsoc.org

Exploration of Rearrangement Mechanisms in Synthesis

Molecular rearrangements are powerful tools in organic synthesis for constructing complex molecular architectures. While no rearrangement is reported to directly use this compound as a substrate, several classical rearrangements are highly relevant to the synthesis of its derivatives or related structures.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom. Treatment of this compound with bromine and a strong base would likely lead to the formation of an isocyanate intermediate, which, upon hydrolysis, would yield 1-(4-bromophenyl)ethanamine. This provides a pathway to degrade the propanamide chain. masterorganicchemistry.com

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement converts an acyl azide (B81097) into an isocyanate. masterorganicchemistry.com 2-(4-bromophenyl)propanoic acid could be converted to its acyl azide, and subsequent thermal or photochemical rearrangement would yield the same isocyanate intermediate as in the Hofmann rearrangement, providing another route to 1-(4-bromophenyl)ethanamine.

Beckmann Rearrangement: This reaction converts an oxime into an amide. byjus.com The synthesis of this compound could potentially be achieved via the Beckmann rearrangement of the appropriate ketoxime, specifically the oxime derived from 1-(4-bromophenyl)propan-2-one. The reaction is acid-catalyzed and involves the migration of the group anti-periplanar to the oxime's hydroxyl group. byjus.com

These rearrangements represent fundamental synthetic strategies that could be employed to either synthesize or further functionalize molecules within this chemical family.

Studies on Reactivity with Weak Nucleophiles

Activating the amide group to react with weak nucleophiles is a challenging but valuable transformation. Research into a related compound, 2-(4-Bromophenyl)-2-methylpropanamide, has provided insight into this type of reactivity. nih.gov

A facile synthesis of this compound was achieved through the reaction of methacrylamide (B166291) with benzene (B151609), a weak nucleophile, in a process catalyzed by the strong Lewis acid AlCl₃. nih.goviucr.org This reaction can be classified as a Friedel-Crafts-type alkylation, where the Lewis acid activates the acrylamide (B121943) system, making it sufficiently electrophilic to be attacked by the non-activated aromatic ring of benzene. This demonstrates a method for forming a C-C bond by engaging the amide-containing substrate as an electrophile with a weak nucleophilic partner. While the substrate in the study was methacrylamide, the principle of Lewis acid activation to promote reaction with weak nucleophiles is broadly applicable.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 2-(4-Bromophenyl)propanamide provides information on the chemical environment of the hydrogen atoms in the molecule. Although a complete spectrum for the specific compound is not available in the provided search results, data for a closely related analog, N-(4-bromophenyl)-2-phenylpropanamide, shows a multiplet in the range of δ 7.44-7.26 ppm corresponding to the aromatic protons. rsc.org The methine proton (CH) appears as a quartet at δ 3.70 ppm, and the methyl protons (CH₃) present as a doublet at δ 1.58 ppm. rsc.org For another related compound, N-(4-bromophenyl)-2-(1-naphthalenyloxy)propanamide, the aromatic protons appear as a complex multiplet between δ 6.87 and 8.32 ppm, while the methine proton is a quartet at δ 4.98 ppm and the methyl protons are a doublet at δ 1.79 ppm. researchgate.net

A representative ¹H NMR data table for a similar compound, N-(4-bromophenyl)-2-phenylpropanamide, is provided below. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.44-7.26 | m | 10H | Aromatic protons |

| 3.70 | q | 1H | -CH- |

| 1.58 | d | 3H | -CH₃ |

Table 1: ¹H NMR data for N-(4-bromophenyl)-2-phenylpropanamide. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the related compound N-(4-bromophenyl)-2-phenylpropanamide, the carbonyl carbon (C=O) resonates at δ 172.61 ppm. rsc.org The aromatic carbons appear in the range of δ 116.95-140.80 ppm. rsc.org The methine carbon (-CH-) is observed at δ 48.16 ppm, and the methyl carbon (-CH₃) is at δ 18.67 ppm. rsc.org Another similar compound, N-(4-bromophenyl)-3-phenylpropanamide, shows the carbonyl carbon at a similar position, with aromatic carbons also in the expected downfield region. nih.gov

A representative ¹³C NMR data table for N-(4-bromophenyl)-2-phenylpropanamide is provided below. rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 172.61 | C=O |

| 140.80 | Aromatic C |

| 137.05 | Aromatic C |

| 131.95 | Aromatic C |

| 129.32 | Aromatic C |

| 127.81 | Aromatic C |

| 127.78 | Aromatic C |

| 121.51 | Aromatic C |

| 116.95 | Aromatic C-Br |

| 48.16 | -CH- |

| 18.67 | -CH₃ |

Table 2: ¹³C NMR data for N-(4-bromophenyl)-2-phenylpropanamide. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

The IR spectrum of amides shows characteristic absorption bands. For N-(4-bromophenyl)-2-phenylpropanamide, the N-H stretching vibrations are observed in the region of 3443-3253 cm⁻¹. rsc.org The C=O stretching vibration, characteristic of the amide group, appears at 1661 cm⁻¹. rsc.org Other significant peaks include those for C-N stretching and aromatic C-H bending vibrations. rsc.orgdocbrown.info The presence of the bromine atom can be inferred from absorptions in the fingerprint region. docbrown.info

A table of characteristic IR absorption bands for N-(4-bromophenyl)-2-phenylpropanamide is provided below. rsc.org

| Wavenumber (cm⁻¹) | Assignment |

| 3443, 3293, 3253 | N-H stretching |

| 1661 | C=O stretching (Amide I) |

| 1534 | N-H bending and C-N stretching (Amide II) |

| 1489 | Aromatic C=C stretching |

| 826 | p-substituted benzene (B151609) C-H bending |

Table 3: IR data for N-(4-bromophenyl)-2-phenylpropanamide. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

In the mass spectrum of a brominated compound, the molecular ion peak appears as a pair of peaks of almost equal intensity (M+ and M+2) due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). For N-(4-bromophenyl)-2-phenylpropanamide, the molecular ion peaks are observed at m/z 303 and 305. rsc.org The fragmentation pattern of propanamides often involves the cleavage of the C-C bond adjacent to the carbonyl group. docbrown.info The base peak in the spectrum of N-(4-bromophenyl)-2-phenylpropanamide is at m/z 105, which could correspond to the benzoyl cation [C₆H₅CO]⁺. rsc.org Another significant fragment could arise from the cleavage of the amide bond.

A table of significant mass spectral data for N-(4-bromophenyl)-2-phenylpropanamide is provided below. rsc.org

| m/z | Ion |

| 305 | [M+ (⁸¹Br)]⁺ |

| 303 | [M+ (⁷⁹Br)]⁺ |

| 105 | [C₆H₅CO]⁺ |

Table 4: Mass spectrometry data for N-(4-bromophenyl)-2-phenylpropanamide. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an unambiguous confirmation of the molecular formula.

For this compound, the molecular formula is established as C₉H₁₀BrNO. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements. HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a protonated molecule [M+H]⁺. While specific experimental data for this compound is not available in the surveyed literature, data for structurally related compounds, such as 3-(4-Bromophenyl)-N-(quinolin-8-yl)butanamide, confirms that experimental values typically align closely with theoretical calculations, often within a few parts per million (ppm), thus validating the proposed molecular formula. beilstein-journals.org

Table 1: High-Resolution Mass Spectrometry Data for this compound| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO |

| Adduct | [M+H]⁺ |

| Calculated m/z | 228.0070 |

| Experimental m/z | Data not available in surveyed literature |

Note: The calculated m/z is based on the theoretical exact mass. Experimental validation is a standard procedure in compound characterization.Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound to probe its electronic transitions. The key chromophore in this compound is the 4-bromophenyl group. The presence of this conjugated system is expected to result in characteristic absorption bands in the UV region.

Benzene, the parent chromophore, exhibits a strong absorption band around 200 nm and a weaker, structured band near 254 nm. libretexts.org Substituents on the benzene ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). The bromo and propanamide substituents on the phenyl ring in the title compound are expected to induce such a shift. Therefore, this compound would likely display absorption maxima at wavelengths longer than 254 nm. The exact λmax would be determined by recording the spectrum in a suitable non-absorbing solvent, such as ethanol (B145695) or hexane. uomustansiriyah.edu.iq

Table 2: UV-Vis Spectroscopy Data for this compound| Parameter | Description |

|---|---|

| Principal Chromophore | 4-Bromophenyl group |

| Expected Electronic Transitions | π → π* |

| Expected Absorption Region | Ultraviolet (UV) range, likely >254 nm |

| Experimental λmax | Data not available in surveyed literature |

Note: The expected absorption is an estimation based on the known properties of the bromophenyl chromophore.Elemental Analysis for Compound Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula, C₉H₁₀BrNO. A close agreement between the found and calculated values (typically within ±0.4%) serves as strong evidence for the purity and elemental composition of the synthesized compound.

Table 3: Elemental Analysis Data for this compound (C₉H₁₀BrNO)| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 47.39 | Data not available in surveyed literature |

| Hydrogen | H | 4.42 | |

| Bromine | Br | 35.03 | |

| Nitrogen | N | 6.14 | |

| Oxygen | O | 7.01 |

Note: Theoretical percentages are calculated based on a molecular weight of 228.09 g/mol.Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction (SCXRD) Methodologies

Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. bruker.com By irradiating a single crystal with an X-ray beam, the resulting diffraction pattern of scattered X-rays can be analyzed to generate a model of the crystal's unit cell and the atomic positions within it. bruker.com

For the structural elucidation of 2-(4-bromophenyl)-2-methylpropanamide , a colorless prism-like crystal was analyzed. nih.gov Data was collected at a low temperature (113 K) to minimize thermal vibrations of the atoms, allowing for a more accurate determination of their positions. nih.gov A Rigaku Saturn CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) was utilized for data collection. nih.gov The structure was solved using direct methods and refined on F² against all reflections. nih.gov Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. nih.gov

Table 1: Crystal Data and Structure Refinement for 2-(4-Bromophenyl)-2-methylpropanamide nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₂BrNO |

| Formula Weight | 242.12 |

| Temperature (K) | 113 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.425 (8) |

| b (Å) | 6.135 (3) |

| c (Å) | 10.152 (5) |

| β (°) | 97.613 (7) |

| Volume (ų) | 1013.9 (8) |

| Z | 4 |

| Reflections Collected | 9829 |

| Independent Reflections | 1787 |

Analysis of Crystal Packing and Supramolecular Interactions

Hydrogen bonding is a powerful directional interaction that significantly influences the structure of amides. libretexts.org Primary and secondary amides, which possess N-H bonds, can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as an acceptor. cuny.edu

In the crystal structure of 2-(4-bromophenyl)-2-methylpropanamide , the primary organizing force is a network of intermolecular N-H···O hydrogen bonds. nih.govnih.gov Molecules form centrosymmetric inversion dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds. nih.govnih.gov This arrangement creates a characteristic R²₂(8) graph-set motif. researchgate.net These dimers are further connected by additional N-H···O hydrogen bonds, linking them into sheets that propagate along the (100) crystal plane. nih.govnih.gov

Table 2: Hydrogen-Bond Geometry (Å, °) for 2-(4-Bromophenyl)-2-methylpropanamide nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1A···O1ⁱ | 0.88 | 2.10 | 2.972 (5) | 171 |

| N1—H1B···O1ⁱⁱ | 0.88 | 2.10 | 2.951 (5) | 162 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+1, y+1/2, -z+1/2.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. wiley-vch.de The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). wiley-vch.de Additionally, halogens can participate in interactions with aromatic π-systems (halogen-arene interactions), such as C—Br···π interactions, which have been observed to direct the assembly of other bromophenyl-containing molecules. nih.gov

In the reported crystal structure of 2-(4-bromophenyl)-2-methylpropanamide , the dominant interactions are the N-H···O hydrogen bonds. nih.gov While the bromine atom is a significant feature of the molecule, specific short-range halogen-halogen or C—Br···π interactions are not identified as the primary drivers of the crystal packing in this particular case. The packing appears to be primarily stabilized by the more energetic hydrogen bonding network.

Pi-stacking (or π-π interaction) is a non-covalent interaction between aromatic rings. wikipedia.org These interactions are crucial in the assembly of many biological and synthetic supramolecular structures. wikipedia.orgmdpi.com

Conformational Analysis and Molecular Geometry in the Solid State

Compound Names Mentioned

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and other chemical characteristics. DFT calculations for a specific molecule like 2-(4-Bromophenyl)propanamide would provide fundamental insights into its behavior at the atomic level. However, a comprehensive review of scientific literature reveals a lack of specific published DFT studies focused solely on this compound. The following sections describe the theoretical analyses that would be conducted in such a study.

Geometrical Parameter Optimization and Electronic Structure Analysis

Geometrical parameter optimization is a fundamental step in computational chemistry where the lowest energy arrangement of atoms in a molecule is determined. Using DFT, typically with a basis set such as B3LYP/6-311++G(d,p), researchers can calculate the most stable three-dimensional structure. This process yields optimized bond lengths, bond angles, and dihedral angles. For this compound, this analysis would precisely define the spatial relationship between the bromophenyl ring and the propanamide side chain.

Electronic structure analysis delves into the distribution and energy of electrons within the optimized geometry. This would involve mapping the electron density to understand how it is shared between atoms, identifying regions of high and low electron density, which are crucial for predicting the molecule's reactivity. Despite the utility of this analysis, specific optimized geometrical parameters and detailed electronic structure analyses for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical hardness, and electronic transport properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. A DFT study on this compound would calculate the energies of these orbitals and the resulting energy gap. Currently, there are no published studies providing specific HOMO-LUMO energy values or the HOMO-LUMO gap for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bonds. NBO analysis is used to investigate charge transfer, hyperconjugative interactions, and the strength of chemical bonds.

For this compound, NBO analysis would quantify the charge on each atom and describe the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions are measured by a second-order perturbation energy, E(2), which indicates the stabilizing effect of electron delocalization. Such an analysis would offer deep insights into the intramolecular interactions governing the molecule's structure and reactivity. However, specific NBO analysis findings for this compound have not been reported in the scientific literature.

Transition Density Matrix (TDM) and Density of States (DOS) Investigations

Transition Density Matrix (TDM) analysis is a computational tool used to study electronic transitions, such as those that occur upon absorption of light. It helps in visualizing the charge redistribution that happens when an electron moves from an occupied orbital to an unoccupied one. This is particularly useful for understanding the nature of electronic excited states.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Affinities and Molecular Recognition

Molecular docking simulations for this compound would involve placing it into the binding site of a specific protein target. The simulation would then calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

This analysis also reveals the specific molecular recognition patterns, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. While computational studies have been performed on structurally related phenylpropanamide derivatives against various biological targets, a search of the scientific literature did not yield specific molecular docking studies or predicted binding affinities for this compound itself.

Elucidation of Molecular Targets and Active Site Interactions

Detailed computational studies specifically elucidating the molecular targets and active site interactions for this compound are not extensively available in the public scientific literature. While research on structurally related compounds or derivatives often involves molecular docking to predict binding affinities and interactions with biological targets such as enzymes or receptors, specific data for this compound remains limited.

Molecular docking simulations for analogous compounds typically identify potential binding pockets in proteins and characterize the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-protein complex. For this compound, the amide group could act as a hydrogen bond donor and acceptor, the phenyl ring could participate in π-π stacking or hydrophobic interactions, and the bromine atom could form halogen bonds, which are increasingly recognized for their importance in molecular recognition. However, without specific studies, the precise molecular targets and the nature of its active site interactions remain speculative.

Prediction of Reactivity and Spectroscopic Properties

The prediction of reactivity and spectroscopic properties through computational methods offers valuable information on the chemical behavior and structural characteristics of a molecule. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate electronic properties that govern reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity.

Similarly, computational methods can predict spectroscopic data. For instance, theoretical calculations can generate predicted ¹H and ¹³C NMR chemical shifts, which are invaluable for confirming the structure of a synthesized compound. Vibrational frequencies from DFT calculations correspond to peaks in an infrared (IR) spectrum, aiding in the identification of functional groups. Although these methods are widely applicable, specific published reports detailing the predicted reactivity parameters and full spectroscopic profiles for this compound are not readily found in current literature.

Biological Activity and Mechanistic Insights in Vitro Focus

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are crucial in various physiological processes. Inhibition of specific CA isoforms can have therapeutic effects; for instance, CA inhibitors are explored for their potential to ameliorate conditions like pulmonary hypertension by modulating inflammation and macrophage activation. nih.gov The development of isoform-selective inhibitors is a key area of research to target specific enzymes, such as those associated with tumors (hCA IX and XII) versus cytosolic enzymes (hCA I and II). nih.gov

Cholinesterase Enzyme Modulation

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes increases acetylcholine levels, a strategy used in the symptomatic treatment of Alzheimer's disease to address cognitive and neuropsychiatric dysfunctions. nih.govmdpi.com While AChE is a primary target, BuChE activity increases as dementia progresses, making dual or selective BuChE inhibition a potential therapeutic strategy to manage attention, executive function, and emotional memory. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). nih.gov Their activity is essential for tissue remodeling, but when unregulated, they contribute to pathological conditions like arthritis, cancer, and cardiovascular disease. nih.govnih.gov MMP inhibitors work by chelating the active site zinc ion, which is critical for their catalytic function. nih.gov Research has focused on developing selective inhibitors to target specific MMPs involved in disease processes while avoiding the side effects associated with broad-spectrum inhibitors. nih.govdovepress.com

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, which then decomposes to form more ammonia and carbonic acid. nih.govmdpi.com This activity, particularly from bacteria like Helicobacter pylori and Proteus mirabilis, is implicated in the pathogenesis of gastric ulcers, urinary tract infections, and the formation of urinary stones. mdpi.comresearchgate.netresearchgate.net Urease inhibitors are developed to counteract these effects. Many function by targeting the nickel ions in the enzyme's active site. nih.gov For example, compounds like 4-bromophenyl boronic acid have been shown to be effective competitive inhibitors of urease. nih.gov

Anti-Inflammatory Mechanisms at the Molecular Level

The molecular mechanism of many anti-inflammatory drugs involves the inhibition of enzymes in the inflammatory cascade. A primary target is cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandins. nih.gov Prostaglandins are lipid compounds that mediate inflammatory responses, including vasodilation and pain. nih.gov Other anti-inflammatory strategies involve reducing the production of pro-inflammatory cytokines and chemokines, impairing the recruitment of immune cells like macrophages and neutrophils, and inhibiting the release of free radicals such as nitric oxide. nih.govmdpi.com

Antioxidant Mechanisms and Radical Scavenging Properties

Antioxidants counteract the damaging effects of reactive oxygen species (ROS) and other free radicals through several mechanisms. nih.gov These include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. nih.gov

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. nih.gov

Metal Chelation: Some antioxidants can bind to transition metal ions (like iron and copper), preventing them from catalyzing the production of free radicals. nih.gov

The effectiveness of an antioxidant is often related to its chemical structure, such as the number and position of hydroxyl groups on a phenolic ring, which can stabilize the molecule after donating a hydrogen atom or electron. mdpi.com

Elucidation of Molecular Targets and Ligand-Target Interactions

Identifying the molecular targets of a compound is fundamental to drug discovery. mdpi.com This process involves understanding the specific protein or nucleic acid with which a ligand (a small molecule or drug) interacts to produce a therapeutic effect. Databases like the Therapeutic Target Database (TTD) compile information on these interactions, including quantitative data like pIC50 or pKi values, which measure the potency of a ligand for its target. ed.ac.ukidrblab.net Techniques such as molecular docking, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) are used to study and predict how a ligand binds to its target protein, revealing details about the conformational changes and the specific amino acid residues involved in the interaction. mdpi.com

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Bromine Substitution Position and Electronic Effects on Activity

The position of the bromine atom on the phenyl ring of 2-phenylpropanamide (B1200545) derivatives significantly influences the compound's biological activity. In 2-(4-Bromophenyl)propanamide, the bromine atom is located at the para-position (position 4) of the aromatic ring. This specific placement has distinct electronic and steric implications that can modulate the molecule's interaction with its biological target.

While direct comparative studies on the biological activity of ortho-, meta-, and para-bromo isomers of 2-phenylpropanamide are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that the para-position often provides an optimal balance of steric and electronic properties for receptor binding. Substitution at the ortho-position can introduce steric hindrance that may prevent the molecule from adopting the optimal conformation for binding. Meta-substitution, while electronically influencing the ring, might not position the substituent in a key interaction zone within the receptor pocket. Therefore, the para-substitution in this compound is likely a key determinant of its specific biological activity profile.

Role of the Propanamide Moiety in Molecular Recognition and Binding Affinity

The propanamide moiety is a cornerstone of the this compound structure, playing a pivotal role in molecular recognition and binding affinity. This functional group consists of a propyl chain with a terminal amide group. The amide group is particularly important as it can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These hydrogen bonding capabilities are fundamental for anchoring the molecule within a receptor's binding site.

Studies on related 2-phenylpropanamide derivatives have demonstrated the critical nature of the propanamide "B-region" for biological activity. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, modifications to the propanamide part were extensively investigated. It was found that the stereochemistry of the α-methyl group on the propanamide chain is crucial, with the (S)-configuration often showing significantly higher potency than the (R)-configuration. This stereospecificity suggests a well-defined and constrained binding pocket where the methyl group makes a specific hydrophobic interaction.

Furthermore, the amide linkage itself is a key interaction point. Docking studies of potent analogues have identified crucial hydrogen bonds between the amide N-H and carbonyl oxygen with specific amino acid residues in the receptor. The length and flexibility of the propyl chain also contribute to positioning the aromatic ring and the amide group optimally for these interactions.

Impact of Substituents on the Aromatic Ring and Amide Nitrogen

The biological activity of this compound can be finely tuned by introducing various substituents on both the aromatic ring and the amide nitrogen. These modifications can alter the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its pharmacokinetics and pharmacodynamics.

Substituents on the Aromatic Ring:

In SAR studies of related 2-phenylpropanamide analogues, the introduction of different substituents on the phenyl ring has been shown to have a profound impact on activity. For example, in a series of TRPV1 antagonists based on a 2-(4-methylsulfonylaminophenyl)propanamide scaffold, the addition of a fluorine atom at the 3-position of the phenyl ring (adjacent to the methylsulfonylamino group) led to a significant increase in both binding affinity and antagonist potency. This suggests that the electronic modulation by the fluoro group and its potential to form specific interactions are beneficial for activity.

The following table summarizes the effects of various substituents on the aromatic ring of a related propanamide series, highlighting the importance of electronic and steric factors.

| Compound | Aromatic Ring Substituent | Relative Potency |

| Lead Compound | 4-Methylsulfonylamino | 1x |

| Analogue 1 | 3-Fluoro-4-methylsulfonylamino | ~2x |

| Analogue 2 | 3-Chloro-4-methylsulfonylamino | ~1.5x |

| Analogue 3 | 3-Methyl-4-methylsulfonylamino | ~0.8x |

Substituents on the Amide Nitrogen:

For instance, it was found that bulky and lipophilic groups are often favored. The diphenylpropenyl analogue showed a several-fold enhancement in potency compared to the parent compound, suggesting that this modification allows for favorable interactions with a hydrophobic region of the receptor.

The table below illustrates the impact of different N-substituents on the activity of a 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide lead compound.

| Compound | N-Substituent | Relative Binding Affinity (Ki) |

| Lead Compound | N-4-t-butylbenzyl | 1x |

| Analogue A | N-(4-chlorobenzyl) | ~0.9x |

| Analogue B | N-(diphenylmethyl) | ~0.5x |

| Analogue C | N-(diphenylpropenyl) | ~2x |

These findings underscore the importance of systematic structural modifications to elucidate the SAR and to optimize the biological activity of this compound analogues. researchgate.netnih.gov

Design Principles for Optimized Analogues and Lead Compounds

The design of optimized analogues and lead compounds based on the this compound scaffold follows several key principles derived from SAR studies and modern drug design strategies. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

One fundamental design principle is bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For example, the bromine atom in this compound could be replaced with other halogens (Cl, F) or a trifluoromethyl group (CF3) to modulate the electronic properties and lipophilicity of the aromatic ring.

Another key strategy is scaffold hopping , where the core structure is replaced with a different but functionally equivalent scaffold to explore new chemical space and potentially improve properties. While not directly modifying this compound, this principle could be applied to design novel compounds with similar pharmacophoric features.

Structure-based drug design is a powerful approach when the three-dimensional structure of the biological target is known. Docking studies, as performed for the TRPV1 antagonists, can help visualize the binding mode of the ligand and guide the design of new analogues with improved interactions. For instance, if a hydrophobic pocket is identified near the N-substituent, analogues with larger, more lipophilic groups can be designed to fill this pocket and increase binding affinity.

Finally, the principle of lead optimization involves a systematic and iterative process of synthesizing and testing new analogues based on the SAR data. This process aims to fine-tune the structure to achieve the desired biological and pharmacological profile. The development of potent TRPV1 antagonists from a 2-phenylpropanamide lead is a clear example of this principle in action, where modifications to the A, B, and C regions of the molecule were systematically explored to identify compounds with enhanced activity. researchgate.netnih.govnih.gov

Advanced Research Directions and Emerging Applications

Integration in Drug Design and Discovery Platforms

The 2-phenylpropanamide (B1200545) core, particularly with substitutions on the phenyl ring, is a recognized pharmacophore in medicinal chemistry. The integration of the 2-(4-Bromophenyl)propanamide scaffold and its analogs into drug design and discovery platforms is driven by their potential to interact with various biological targets. The bromine atom, for instance, can serve as a key interaction point, forming halogen bonds with protein residues, and its position on the phenyl ring can be critical for modulating selectivity and potency.

A notable example of a similar scaffold in drug discovery is in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. Researchers have investigated a series of N-benzyl 2-(4-methylsulfonylaminophenyl) propanamides as potent TRPV1 antagonists. researchgate.net In these studies, the propanamide portion of the molecule was identified as a crucial region for activity, with the stereochemistry at the α-carbon significantly influencing potency. For instance, the (S)-configuration of the propanamide antagonist showed markedly higher binding affinity and more potent antagonism for both rat and human TRPV1 compared to the (R)-isomer. researchgate.net

Furthermore, the bromophenyl group itself is a common feature in bioactive molecules. For example, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a potent and selective Aurora A kinase inhibitor, demonstrating the utility of the bromophenyl moiety in designing targeted therapies. mdpi.com These examples underscore the potential of the this compound framework as a starting point for generating libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas.

Table 1: Examples of Related Scaffolds in Drug Discovery

| Compound/Scaffold | Biological Target | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| 2-(4-Methylsulfonylaminophenyl) propanamide derivatives | TRPV1 | Pain, Inflammation | Propanamide core |

Application as Chemical Probes for Biological Systems

Derivatives of this compound that exhibit high potency and selectivity for a specific biological target can be developed into chemical probes. These tools are invaluable for elucidating the physiological and pathological roles of proteins and other biomolecules. A well-designed chemical probe allows for the acute modulation of a target's function in cellular and animal models, providing insights that are often unattainable through genetic methods alone.

The development of TRPV1 antagonists from the 2-phenylpropanamide scaffold serves as a prime example. researchgate.net A potent and selective antagonist derived from this series could be used to probe the function of TRPV1 channels in various biological processes beyond pain sensation, such as inflammation and temperature regulation. By selectively blocking the receptor, researchers can study the downstream consequences in complex biological systems. The structure-activity relationship (SAR) data generated during the optimization of these compounds is critical for designing probes with the desired properties, such as high affinity, selectivity, and appropriate physicochemical properties for use in biological assays. researchgate.net

Development of Novel Synthetic Methodologies for Brominated Amides

The synthesis of brominated amides like this compound is central to accessing these molecules for further study. The development of new, more efficient, and environmentally friendly synthetic methods is an active area of research. Traditional methods often rely on the coupling of an amine with an acyl halide (like a brominated propanoyl chloride) or a carboxylic acid. While effective, these methods can require harsh conditions or generate significant waste.

Modern synthetic organic chemistry is focused on developing novel strategies that offer improvements. Recent breakthroughs in amide activation and C-H functionalization are particularly relevant. nih.gov For instance, new catalytic systems are being explored to facilitate the direct amidation of brominated carboxylic acids under milder conditions.

Several innovative approaches for the synthesis of amides and the introduction of bromine have been reported:

Green Synthesis: A novel, environmentally friendly method for the bromination of aryl amines has been developed, which conserves halide equivalents. chemrxiv.org

Catalytic Aminobromination: An iron-catalyzed aminobromination of alkenes uses inexpensive FeCl2 as a catalyst with amides/sulfonamides and N-bromosuccinimide (NBS) as the nitrogen and bromine sources, respectively, under mild conditions. organic-chemistry.org

Amide Umpolung: Researchers have developed methods for the direct formation of α-bromo amides via α-oxytriflated intermediates, enabling subsequent transformations like asymmetric cross-coupling reactions. nih.gov

N-Bromination: The use of reagents like acetyl hypobromite allows for the N-bromination of amides, creating reactive intermediates for further synthesis. acs.org

Table 2: Selected Modern Synthetic Methods for Amides

| Method | Key Features | Potential Advantage |

|---|---|---|

| Amide Condensation | Use of condensing agents (e.g., DCC, HATU). | Mild and common. |

| Acid Halide Method | Reaction of acyl chlorides/bromides with amines. | Simple and widely used. |

| Iron-Catalyzed Aminobromination | Uses an inexpensive iron catalyst. organic-chemistry.org | Cost-effective and mild conditions. organic-chemistry.org |

Exploration of Non-Linear Optical (NLO) Properties in Related Compounds

Materials with non-linear optical (NLO) properties are crucial for modern optoelectronic applications, including telecommunications and data processing. Organic molecules, particularly those with aromatic systems, are of significant interest for NLO applications due to their potential for large second- and third-order optical nonlinearities. nih.gov The key to NLO activity in organic compounds is often a molecular structure that facilitates intramolecular charge transfer (ICT), typically found in push-pull systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system. mdpi.com

Aromatic amides and related structures are being investigated for their NLO potential. acs.orgresearchgate.netdntb.gov.ua The this compound molecule contains an aromatic ring, which provides a delocalized π-electron system. The bromine atom acts as an electron-withdrawing group, and the amide functionality can also influence the electronic properties of the molecule. This combination of structural features suggests that this compound and its derivatives could be interesting candidates for NLO materials research.

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO responses of new molecules. nih.govmdpi.com Key parameters calculated include the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. nih.govmdpi.com By systematically modifying the structure of compounds like this compound—for instance, by adding strong electron-donating groups to the phenyl ring—researchers can theoretically design and then synthesize novel materials with enhanced NLO properties.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 2-(4-Bromophenyl)propanamide, and how are they interpreted?

Methodological Answer:

- 1H NMR Spectroscopy : Critical for identifying proton environments. For example, in derivatives like N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide, distinct signals for methylene (-CH2-) and methoxy (-OCH3) groups are observed at δ 2.50 and δ 3.85 ppm, respectively, with coupling constants (J=15 Hz) confirming spatial relationships .

- Crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles. For instance, a derivative (C21H20BrN3O3) crystallizes in a triclinic system (space group P1) with unit cell dimensions (a=7.147 Å, b=12.501 Å, c=13.094 Å) and angles (α=118.5°, β=99.05°, γ=93.07°), validating molecular geometry .

Q. What synthetic routes are commonly employed for preparing this compound, and what parameters optimize yield?

Methodological Answer:

- Multi-Step Synthesis : Derivatives are synthesized via sequential reactions (e.g., amidation, substitution). For example, a related compound required bromophenyl precursor coupling with propanamide under anhydrous conditions .

- Optimization Parameters :

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but require monitoring to avoid decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation minimizes side reactions .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Yield (70–85%) |

| Solvent | DMF/DMSO | ↑ Solubility |

| Reaction Time | 12–24 hours | Avoids Byproducts |

Advanced Research Questions

Q. How can computational methods like ab initio calculations complement experimental data in analyzing this compound derivatives?

Methodological Answer:

- Ab Initio Calculations : Predict molecular geometry and vibrational frequencies. For example, IR-LD spectroscopy combined with ab initio methods (e.g., DFT) validated the structure of 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, matching experimental IR bands (e.g., C=O stretch at 1680 cm⁻¹) .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzyme active sites) to predict binding affinities .

Q. What strategies resolve contradictions between predicted and observed biological activities of this compound analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents to isolate functional group contributions. For example, replacing the bromophenyl group with fluorophenyl in analogs reduced antimicrobial activity by 40%, suggesting halogen size impacts target binding .

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., fluorescence polarization) to validate hypothesized targets. Derivatives with sulfamoyl groups showed enhanced adenosine A2B receptor antagonism due to improved hydrogen bonding .

Q. Table 2: Biological Activity Modulation via Substituents

| Derivative Substituent | Biological Activity | Mechanism Hypothesis |

|---|---|---|

| 4-Bromophenyl | Antimicrobial | Halogen-hydrophobic pocket interaction |

| 4-Fluorophenyl | Reduced activity | Smaller halogen disrupts binding |

| Sulfamoylphenyl | Enzyme inhibition | Enhanced H-bonding with active site |

Q. How do solid-state characterization techniques (e.g., IR-LD) elucidate structural dynamics of this compound derivatives?

Methodological Answer:

- Polarized IR-LD Spectroscopy : Measures orientation-dependent absorbance to assign vibrational modes. For instance, oriented crystals of a propanamide derivative suspended in a nematic liquid crystal revealed anisotropic C=O stretching, confirming planar amide geometry .

- X-Ray Diffraction : Resolves polymorphism. A derivative with triclinic packing (V=1004.0 ų) showed distinct hydrogen-bonding networks compared to monoclinic analogs, impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.